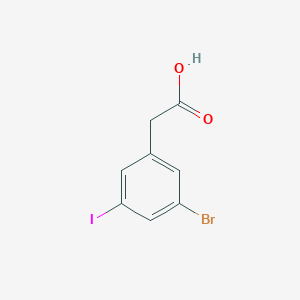

2-氯-4-(2,5-二氟-4-硝基苯氧基)吡啶

概述

描述

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was developed from 2,4,6-trichloropyrimidine through such reactions, with an optimized total yield of up to 44.6% . Another synthesis method for a similar compound achieved a high total yield of up to 85% . These methods could potentially be adapted for the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are often characterized using techniques such as single-crystal X-ray analysis, FTIR, Raman, and NMR spectroscopies . For example, complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol were characterized to reveal details about hydrogen bonding and molecular geometry . Such analyses are crucial for understanding the molecular structure of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.

Chemical Reactions Analysis

The chemical reactions involving related compounds often include hydrogen bonding and the formation of complexes with metals. For instance, novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes were synthesized and characterized, revealing information about their 3D supramolecular structures and intermolecular interactions . These findings can provide a basis for predicting the reactivity of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in the presence of metals and other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass-transition temperatures, are determined through various characterization methods. For example, a series of novel aromatic polyimides containing both pyridine and fluorine exhibited excellent solubility in several solvents and good thermal stability, with glass-transition temperatures ranging from 206–227°C . These properties are important for practical applications and can be used to infer the properties of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.

科学研究应用

合成中的多功能建筑模块

2-氯-4-(2,5-二氟-4-硝基苯氧基)吡啶及其衍生物可作为合成各种化合物的多功能建筑模块。例如,6-氯-4-硝基-和4,6-二氯-1H-吡咯[2,3-b]吡啶被用于通过简单的亲核取代合成4-取代的7-氮杂吲哚衍生物,展示了该化合物在创建复杂分子结构中的实用性(Figueroa‐Pérez等,2006)。

新材料的开发

该化合物对于新材料的开发至关重要,例如荧光聚酰亚胺。一个例子是合成4-[4-羟基苯基]-2,6-双[4-(2-氨基苯氧基)苯基]吡啶(p,o-HAPP),从而得到具有显著溶解性、热稳定性和荧光性能的聚酰亚胺(Huang et al., 2012)。

抗癌药物合成

该化合物的一个关键应用是合成小分子抗癌药物的中间体。例如,2-氯-4-(3-硝基苯氧基)-6-(噻吩-2-基)嘧啶,一个衍生物,在这方面是一个重要的中间体。合成过程涉及卤代反应、偶联和亲核反应,展示了该化合物在制药研究中的关键作用(Zhang et al., 2019)。

高性能聚合物

可溶性聚酰亚胺的合成,这些聚合物含有吡啶和氟,利用了2-氯-4-(2,5-二氟-4-硝基苯氧基)吡啶的衍生物。这些聚酰亚胺具有优异的溶解性、高热稳定性和主要无定形结构,突显了该化合物在先进材料科学中的相关性(Zhang et al., 2007)。

安全和危害

The compound has been assigned the GHS07 safety symbol, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWVQWJVRJRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)